4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride
Description
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride is a piperidine-derived compound featuring a benzoyl group substituted with a piperidin-3-ylmethoxy moiety at the para position. Its molecular structure combines a central piperidine ring with a methyl group at the 4-position and a benzoylpiperidine pharmacophore, making it a candidate for neurological targets such as neuronal nicotinic acetylcholine receptors (nAChRs) . The compound's design aligns with structural classes optimized for improved potency and selectivity in allosteric modulation, as evidenced by its similarity to compounds like ABP-6 and APB-10 .
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-8-11-21(12-9-15)19(22)17-4-6-18(7-5-17)23-14-16-3-2-10-20-13-16/h4-7,15-16,20H,2-3,8-14H2,1H3 |
InChI Key |
JCSHITYFWMMMHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Functionalization and Benzoylation
A common approach starts with a substituted piperidine, such as 4-methylpiperidine or 4-piperidinyl derivatives, which undergoes benzoylation at the nitrogen atom. This step typically uses benzoyl chloride or benzoyl derivatives under basic or catalytic conditions to form the N-benzoyl piperidine intermediate.
For example, in related synthetic schemes, deprotonation of 4-methylpyridine followed by alkylation and hydrogenation steps yield piperidin-4-yl derivatives, which are then functionalized further. Benzoylation is often achieved using 4-(piperidin-3-ylmethoxy)benzoyl chloride or similar activated benzoyl reagents to introduce the benzoyl moiety onto the piperidine nitrogen.
Introduction of the Piperidin-3-ylmethoxy Group
The key structural feature, the piperidin-3-ylmethoxy substituent on the benzoyl phenyl ring, is typically introduced via nucleophilic substitution or etherification reactions. This involves reacting a 4-hydroxybenzoyl derivative with a suitable piperidin-3-ylmethanol or its derivative under conditions favoring ether bond formation.
One reported method involves the reaction of tetrahydropyridinemethanols with phenol derivatives to form piperidine alkaloids with methoxy linkages. For instance, the reaction of tetrahydropyridinemethanol with 4-hydroxybenzaldehyde analogs under controlled conditions yields the corresponding methoxy-substituted benzoyl piperidine intermediates.
Salt Formation and Purification
The final step usually involves converting the free base compound into its hydrochloride salt to enhance stability, solubility, and crystallinity. This is achieved by treatment with hydrochloric acid in suitable solvents, followed by crystallization and drying.
An example from patent literature describes the preparation of piperidine hydrochloride salts by acidification of the amine intermediate in methanol-water mixtures, followed by filtration and vacuum drying to yield the hydrochloride salt in high purity and yield.
Reaction Conditions and Analytical Monitoring
Reaction Parameters
- Solvents: Common solvents include ethanol, methanol, dichloromethane, and ethyl ether, chosen based on solubility and reaction compatibility.
- Temperature: Reactions are generally conducted between 0 °C and 70 °C, with optimal temperatures often in the 30–40 °C range to balance reaction rate and selectivity.
- Time: Reaction times vary from several hours to days, depending on the step and scale.
- Catalysts and Reagents: Bases such as triethylamine are used for acylation steps; reducing agents like sodium borohydride or lithium aluminum hydride are employed for reductions; and protective groups like tert-butoxycarbonyl (Boc) may be used to protect amines during multi-step syntheses.
Analytical Techniques
- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors impurities.
- Melting Point and Optical Rotation: Used for characterization of final salts and chiral purity.
Comparative Yields and Efficiency
A comparative analysis of synthetic routes indicates that multi-step processes involving protective group strategies and controlled reaction conditions yield the target compound with high purity and yields typically ranging from 50% to over 70% for key intermediates. The salt formation step generally achieves yields above 90%, contributing to overall efficient isolation.
| Step | Typical Yield (%) | Notes |
|---|---|---|
| Piperidine ring functionalization | 60–75 | Dependent on starting material purity |
| Benzoylation | 70–85 | Requires careful control of stoichiometry |
| Etherification (piperidin-3-ylmethoxy introduction) | 50–65 | Sensitive to reaction conditions |
| Hydrochloride salt formation | 90+ | High yield, improves compound stability |
Summary of Key Research Findings
- Multi-step synthesis involving piperidine ring modification, benzoylation, and etherification is the standard approach.
- Protective groups and selective reagents enhance yield and purity.
- Reaction conditions such as temperature and solvent choice critically affect outcomes.
- Analytical methods confirm structure and purity at each stage.
- Salt formation improves compound handling and stability.
Chemical Reactions Analysis
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structure-Activity Relationship (SAR) Insights
Piperidine vs.
Substituent Effects : Terminal substituents like 4-chlorophenyl (APB-6) and 4-methoxyphenyl (APB-10) show minimal potency differences, suggesting tolerance for diverse electron-withdrawing/donating groups .
Heterocyclic vs. Benzoyl Esters: Heterocyclic esters (e.g., APB-10) eliminate non-nAChR-related actions, while benzoyl derivatives (target compound) may retain broader receptor interactions .
Fluorine/Nitro Modifications : Fluorine () enhances metabolic stability, whereas nitro groups () improve electrophilicity for covalent binding in drug intermediates.
Pharmacological and Regulatory Considerations
Biological Activity
4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a piperidine core and various substituents, which may influence its interaction with biological systems.
- Molecular Formula : C₁₉H₂₉ClN₂O₂
- Molar Mass : Approximately 352.91 g/mol
- CAS Number : 1332531-10-8
- Hazard Classification : Irritant
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of pharmacology. Preliminary studies suggest its potential applications in treating central nervous system disorders and other conditions influenced by neurotransmitter systems.
The compound's biological activity is primarily attributed to its interactions with neurotransmitter receptors. While specific mechanisms are still under investigation, initial findings suggest that it may act as a modulator of neurotransmitter signaling pathways, potentially influencing mood, cognition, and other neurological functions.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride | C₁₉H₂₉ClN₂O₂ | Contains a piperidin-4-yl group instead of piperidin-3-yl |
| N-(4-Hydroxybenzoyl)-N'-methyl-piperazine | Varies | Features a piperazine ring instead of piperidine |
| 1-(4-Methoxybenzoyl)-4-methylpiperazine | Varies | Contains a methoxy group on the benzene ring |
The distinct arrangement of functional groups in this compound may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to or including piperidine structures. For instance:
- Antiviral Activity : A study on piperidine derivatives revealed that certain compounds exhibit potent anti-HIV activity, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy against viral infections .
- Antiproliferative Effects : Research has shown that benzoylpiperidine derivatives can exert antiproliferative effects on various cancer cell lines, indicating potential applications in oncology .
- Neurotransmitter Modulation : The interaction of piperidine-based compounds with neurotransmitter receptors has been documented, highlighting their role in modulating synaptic transmission and potential implications for treating neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
